molecular formula C10H5BrCl2N2 B6263501 4-(3-bromophenyl)-2,6-dichloropyrimidine CAS No. 1482575-55-2

4-(3-bromophenyl)-2,6-dichloropyrimidine

Cat. No.: B6263501
CAS No.: 1482575-55-2
M. Wt: 303.97 g/mol
InChI Key: BYZHDVJJUARQJD-UHFFFAOYSA-N
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Description

4-(3-bromophenyl)-2,6-dichloropyrimidine is an organic compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds. This compound is characterized by the presence of a pyrimidine ring substituted with a 3-bromophenyl group and two chlorine atoms at the 2 and 6 positions. Pyrimidines are known for their wide range of applications in medicinal chemistry, agriculture, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-bromophenyl)-2,6-dichloropyrimidine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3-bromophenylamine and 2,6-dichloropyrimidine.

    Coupling Reaction: The 3-bromophenylamine is reacted with 2,6-dichloropyrimidine under suitable conditions to form the desired compound. This reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the use of hazardous reagents and solvents. Advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(3-bromophenyl)-2,6-dichloropyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide (DMSO) are commonly used.

    Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol are typically employed.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be obtained.

    Coupling Products: Complex biaryl or heteroaryl compounds can be synthesized through coupling reactions.

Scientific Research Applications

4-(3-bromophenyl)-2,6-dichloropyrimidine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Material Science: It is employed in the development of advanced materials such as organic semiconductors and light-emitting diodes (LEDs).

    Agriculture: The compound is investigated for its potential use in agrochemicals, including herbicides and fungicides.

Mechanism of Action

The mechanism of action of 4-(3-bromophenyl)-2,6-dichloropyrimidine depends on its specific application:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

    Receptor Binding: It can interact with specific receptors on cell surfaces, modulating signal transduction pathways and cellular responses.

    Material Properties: In material science, the compound’s electronic properties are exploited to enhance the performance of organic electronic devices.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-bromophenyl)-2,6-dichloropyrimidine
  • 4-(3-chlorophenyl)-2,6-dichloropyrimidine
  • 4-(3-bromophenyl)-2,6-difluoropyrimidine

Uniqueness

4-(3-bromophenyl)-2,6-dichloropyrimidine is unique due to the specific positioning of the bromine and chlorine atoms, which can significantly influence its reactivity and interaction with biological targets. Compared to its analogs, this compound may exhibit distinct pharmacological or material properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

1482575-55-2

Molecular Formula

C10H5BrCl2N2

Molecular Weight

303.97 g/mol

IUPAC Name

4-(3-bromophenyl)-2,6-dichloropyrimidine

InChI

InChI=1S/C10H5BrCl2N2/c11-7-3-1-2-6(4-7)8-5-9(12)15-10(13)14-8/h1-5H

InChI Key

BYZHDVJJUARQJD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=CC(=NC(=N2)Cl)Cl

Purity

95

Origin of Product

United States

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